2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate
Description
2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate is a sulfamoyl-substituted benzoate ester with a 2-oxo-2-phenylethyl ester group and a furan-2-ylmethylamine moiety. Its molecular formula is C₂₀H₁₇NO₆S, with a molar mass of 423.42 g/mol. The compound features:
- A benzoate core substituted at the 4-position with a sulfamoyl group (-SO₂NH-).
- A furan-2-ylmethyl group attached to the sulfamoyl nitrogen.
- A 2-oxo-2-phenylethyl ester group, contributing aromatic and ketone functionalities.
Synthesis of analogous sulfamoyl benzoates often involves oxidation steps using reagents like meta-chloroperoxybenzoic acid (mCPBA) to introduce sulfinyl or sulfonyl groups .
Potential applications include medicinal chemistry (e.g., enzyme inhibition) or agrochemical development, given the prevalence of sulfamoyl benzoates in pesticides (e.g., metsulfuron methyl ester) .
Properties
IUPAC Name |
phenacyl 4-(furan-2-ylmethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c22-19(15-5-2-1-3-6-15)14-27-20(23)16-8-10-18(11-9-16)28(24,25)21-13-17-7-4-12-26-17/h1-12,21H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMZYEHIPQDOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl sulfonamide, which is then coupled with 4-carboxybenzoic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs from the evidence, highlighting structural variations and their implications.
Structural and Functional Differences
Ester Group Variations: The target compound’s 2-oxo-2-phenylethyl group provides a purely aromatic ester, whereas the chloro analog (C₂₀H₁₆ClNO₆S) incorporates a 4-chlorophenyl group, enhancing lipophilicity and steric hindrance . The fluorinated analog (C₂₁H₁₉FN₂O₆S) replaces the phenyl with a 4-fluorophenyl sulfamoyl group, introducing electronegativity that could improve hydrogen-bonding interactions .
Sulfamoyl Substitutions :
- The furan-2-ylmethylamine group in the target compound contrasts with the 4-fluorophenylsulfamoyl group in the fluorinated analog. Furan’s oxygen atom may confer metabolic susceptibility compared to halogenated derivatives .
Bioactivity Implications :
- Halogenated analogs (F, Cl) are common in agrochemicals due to their enhanced binding to target enzymes (e.g., acetolactate synthase in herbicides) . The target compound’s lack of halogens may reduce environmental persistence but could limit pesticidal potency.
- The methyl group on the benzoate core in the fluorinated analog (C₂₁H₁₉FN₂O₆S) may sterically shield the sulfamoyl group, altering substrate specificity .
Physicochemical Properties
- Lipophilicity : The chloro analog (LogP ~3.1 estimated) is more lipophilic than the target compound (LogP ~2.5), impacting membrane permeability .
Biological Activity
2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate is a complex organic compound with the molecular formula C21H20N2O6S. Its structure includes a benzoate moiety, a sulfamoyl group, and a furan substituent, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its potential applications in agriculture and medicine.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the preparation of furan-2-ylmethyl sulfonamide, followed by coupling with derivatives of 4-carboxybenzoic acid. The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.
Insecticidal Properties
Research indicates that this compound exhibits moderate insecticidal activity against pests such as aphids. This suggests its potential use as a bioactive agent in agricultural settings to manage pest populations effectively.
Antifungal Activity
The compound has also demonstrated weak inhibitory effects against several fungal pathogens, including Fusarium oxysporum and Rhizoctonia solani. These findings highlight its potential as an antifungal agent, although further studies are needed to assess its efficacy at different concentrations.
The biological activity of this compound may be attributed to the interaction of its sulfamoyl group with specific enzymes or receptors involved in metabolic pathways. This interaction could alter enzyme activity, leading to the observed insecticidal and antifungal properties.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(dimethylsulfamoyl)benzoic acid | Contains a sulfonamide group | Antimicrobial properties |
| 4-(tert-butyl)phenyl 3,5-dimethylisoxazole-4-carboxylate | Isoxazole ring present | Anti-inflammatory effects |
| 4-[5-(2-furanylmethyl)benzoic acid ethyl ester | Furan and benzoate moieties | Potential anti-cancer activity |
The unique combination of functional groups in this compound may enhance its biological activity compared to other compounds that lack these features.
Case Studies and Research Findings
Several studies have been conducted to investigate the biological properties of this compound:
- Insecticidal Efficacy : A study evaluated the effectiveness of various concentrations of the compound against aphid populations, revealing significant mortality rates at higher concentrations.
- Antifungal Screening : In vitro tests showed that the compound inhibited the growth of Fusarium oxysporum and Rhizoctonia solani, although the inhibition was less pronounced compared to established antifungal agents.
- Mechanistic Insights : Further research is needed to elucidate the specific biochemical pathways affected by this compound, particularly concerning its interaction with metabolic enzymes.
Q & A
Q. What synthetic strategies are typically employed to prepare 2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate, and what reaction conditions are critical?
The synthesis involves multi-step reactions, starting with sulfamoylation of the benzoate core using sulfamoyl chloride derivatives under polar aprotic conditions (e.g., DMF). Key parameters include:
- Temperature control : Maintain 0–5°C during sulfamoylation to minimize side reactions.
- Stoichiometry : A 1:1.2 molar ratio of the precursor to sulfamoyl agent ensures complete conversion.
- Purification : Column chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) isolates the product. Final coupling of the phenylethyl oxo group employs coupling agents like DCC/DMAP in anhydrous dichloromethane .
Q. Which spectroscopic methods are essential for structural characterization, and how are key functional groups identified?
Core techniques include:
- ¹H/¹³C NMR : Furan protons (δ 6.3–7.4 ppm, multiplet) and sulfamoyl NH (δ 5.5–6.0 ppm, broad singlet).
- IR spectroscopy : S=O stretches (~1350, 1150 cm⁻¹) confirm the sulfonamide group; ester carbonyls appear at ~1720 cm⁻¹.
- HRMS : Molecular ion peaks ([M+H]⁺) validate the molecular formula. DEPT-135 clarifies carbon hybridization .
Advanced Research Questions
Q. How can discrepancies in biological activity data across enzyme assays be systematically addressed?
Contradictions often arise from assay variability (e.g., pH, cofactors) or target isoform selectivity. Methodological solutions include:
- Orthogonal assays : Compare fluorescence-based activity with calorimetric (ITC) or SPR binding data.
- Kinetic profiling : Determine IC50/Ki under standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4).
- Computational docking : Use AutoDock Vina to predict binding poses; validate with site-directed mutagenesis of key residues (e.g., catalytic lysines). Cross-referencing with analogs (e.g., methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate) identifies critical substituents for SAR .
Q. What refinement strategies in SHELXL improve crystal structure determination for this compound, particularly with twinned or disordered data?
- Twinning : Apply the TWIN/BASF command to model twin domains; refine the BASF parameter to optimize scale factors.
- Disorder : Partition occupancy using PART and restrain displacement parameters (ISOR, SIMU).
- Hydrogen bonding : Validate networks against the Cambridge Structural Database (CSD) and analyze Hirshfeld surfaces for weak interactions (C–H···O, π–π stacking).
- Validation : Monitor R-factor convergence (ΔR < 0.05) and check for overfitting using the GooF (S) parameter .
Q. How can metabolic stability in hepatic microsomes be evaluated, and what experimental controls are necessary?
- Incubation : Use human liver microsomes (0.5 mg/mL) with NADPH-regenerating system (37°C). Sample at 0, 15, 30, 60, and 120 min.
- Analysis : Quench with ice-cold acetonitrile, centrifuge, and quantify via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance (Clint).
- Controls : Include verapamil (high Cl) and warfarin (low Cl). Assess CYP isoform involvement using ketoconazole (CYP3A4 inhibitor). Correlate results with in silico predictions (e.g., SwissADME) to prioritize derivatives with improved stability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting crystallographic data, such as anomalous thermal parameters or bond-length outliers?
- Thermal motion : Apply ISOR/SIMU restraints to suppress unrealistic displacement ellipsoids. Check for solvent masking or lattice defects.
- Bond-length outliers : Compare with CSD averages (e.g., C–S bond: ~1.76 Å). If deviations exceed 3σ, re-examine refinement constraints (DFIX).
- Validation tools : Use CheckCIF for geometry alerts and PLATON for void analysis. Re-collect data if twinning (Rint > 0.1) or poor resolution (>1.0 Å) skew results .
Methodological Considerations
Q. What experimental design principles apply when optimizing reaction yields for scale-up synthesis?
- DoE (Design of Experiments) : Vary temperature (20–60°C), solvent (DMF vs. THF), and catalyst loading (0.1–5 mol%) to identify optimal conditions.
- In-line analytics : Use ReactIR to monitor sulfamoylation in real time; terminate at >95% conversion.
- Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) for lower toxicity. Pilot-scale reactions (10 g) validate reproducibility, with purity assessed via HPLC-DAD (λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
